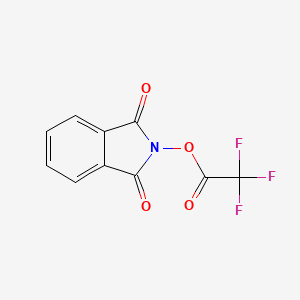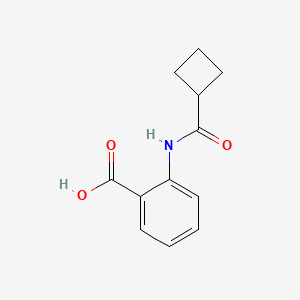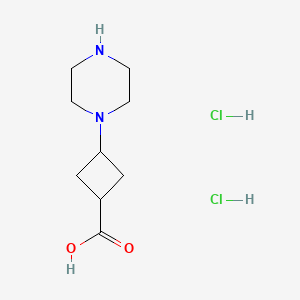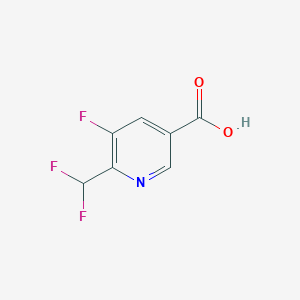![molecular formula C6H14ClNS B13574560 [1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride](/img/structure/B13574560.png)
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: is a chemical compound with a unique structure that includes a cyclobutyl ring, an aminomethyl group, and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the cyclobutyl ring.
Addition of the Methanethiol Group: The methanethiol group is added through a thiol-ene reaction, where a thiol reacts with an alkene or alkyne precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, while the methanethiol group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate biological processes and pathways, leading to various effects.
Comparison with Similar Compounds
[1-(Aminomethyl)cyclobutyl]methanethiol hydrochloride: can be compared with other similar compounds, such as:
Cyclobutylamine: Lacks the methanethiol group, leading to different reactivity and applications.
Methanethiol: Lacks the cyclobutyl and aminomethyl groups, resulting in different chemical properties.
Cyclobutylmethanethiol: Lacks the aminomethyl group, affecting its biological activity and interactions.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14ClNS |
|---|---|
Molecular Weight |
167.70 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c7-4-6(5-8)2-1-3-6;/h8H,1-5,7H2;1H |
InChI Key |
OOYJMLVQZDRGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


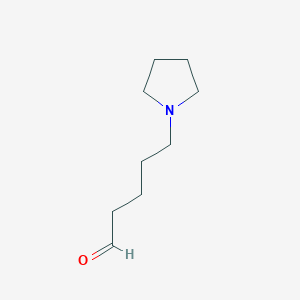
![(6-(Benzyloxy)-6-(trifluoromethyl)spiro[3.3]heptan-2-yl)methanamine hydrochloride](/img/structure/B13574481.png)

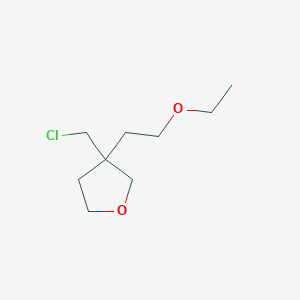


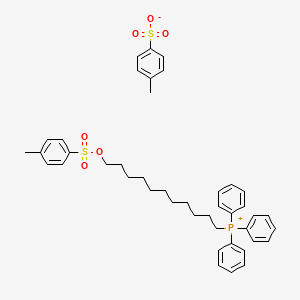

![3,3-Difluoro-3-[5-(2-methylcyclopropyl)furan-2-yl]propan-1-amine](/img/structure/B13574520.png)
![tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate](/img/structure/B13574536.png)
